2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane
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Overview
Description
2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane is an organic compound with the molecular formula C18H20O4 and a molecular weight of 300.358 g/mol . It is a unique chemical structure that features two methoxy groups and two phenyl groups attached to a 1,4-dioxane ring. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane typically involves the reaction of 2,5-dimethoxybenzaldehyde with benzyl alcohol in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation and cyclization to form the dioxane ring .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane can undergo various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and as a precursor for specialized chemical products.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane involves its interaction with molecular targets such as enzymes or receptors. The methoxy and phenyl groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, making this an area of active research .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxy-1,4-dioxane
- 2,5-Diphenyl-1,4-dioxane
- 2,5-Diethyl-3,4-diphenyl-cyclopenta-2,4-dienone
- 4-(2,5-Dimethoxy-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarbonitrile
Uniqueness
2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane is unique due to its specific arrangement of methoxy and phenyl groups on the dioxane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized research applications .
Properties
CAS No. |
1231-51-2 |
---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2,5-dimethoxy-2,5-diphenyl-1,4-dioxane |
InChI |
InChI=1S/C18H20O4/c1-19-17(15-9-5-3-6-10-15)13-22-18(20-2,14-21-17)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
WWQNOCASWXDJGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1(COC(CO1)(C2=CC=CC=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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